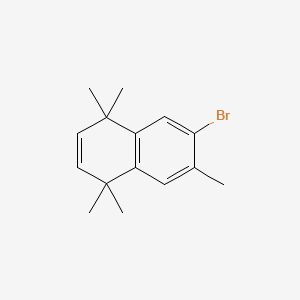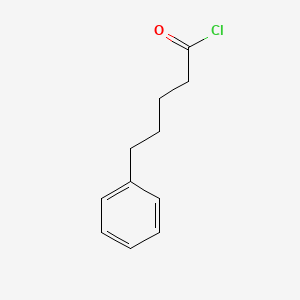
DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate (DTHPD) is a synthetic compound of the hydroxydihydropyrimidine family. It has been used in a variety of scientific research applications, including organic synthesis and drug discovery. DTHPD is a versatile compound, with a wide range of applications in the laboratory and in medical research.
Scientific Research Applications
Anti-Inflammatory Potential
A study synthesized a di-tert-butylphenol compound, 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-dihydropyrimidine-4,6(1H, 5H)-dione (LQFM218), to evaluate its anti-nociceptive and anti-inflammatory activities. The compound showed significant reduction in nociception and inflammation in various models, potentially positioning LQFM218 as a promising anti-inflammatory drug (Almeida et al., 2020).
Organic Synthesis
A one-pot synthesis method for 2-amino-4H-pyrans, including di-tert-butyl derivatives, was reported. These compounds have diverse applications, including their use as anti-cancer, antihypertensive agents, and coronary dilating agents (Zonouzi et al., 2006).
Chemical Characterization
The synthesis and characterization of di-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its derivatives were detailed in a study. These compounds exhibit interesting intramolecular hydrogen bonding, contributing to their potential in various chemical applications (Çolak et al., 2021).
Polymerization Behavior
Research on the polymerization behavior of di-tert-butyl derivatives, focusing on monomeric antioxidants, provides insights into their reactivity and potential applications in material science (Munteanu et al., 1985).
Properties
IUPAC Name |
ditert-butyl 5-hydroxy-1,3-diazinane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-7-10(17)8-16(9-15)12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMWHTXGFGFRLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN(C1)C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


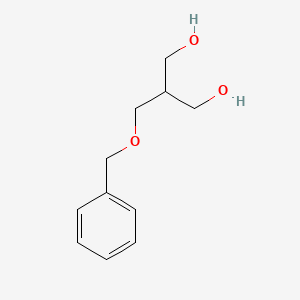

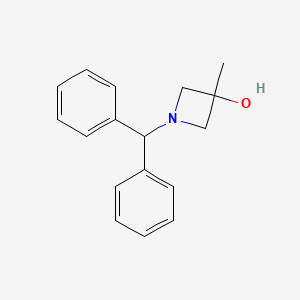
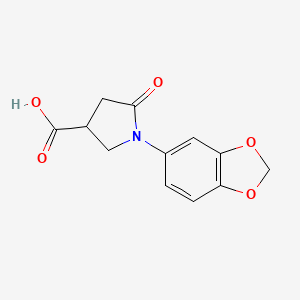

![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)


